molecular formula C7H14N2OS B13557664 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B13557664
M. Wt: 174.27 g/mol
InChI Key: YRUKQBNTWXFUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a methylthio group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with a suitable methylthio-substituted ethanone precursor. One common method involves the nucleophilic substitution of a methylthio group onto a piperazine ring under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the methylthio and ethanone groups can modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylthioethyl)piperazine: Similar structure but lacks the ethanone moiety.

    2-(Methylthio)-1-(piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of piperazine.

    N-Methylpiperazine: Lacks the methylthio and ethanone groups.

Uniqueness

2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

2-methylsulfanyl-1-piperazin-1-ylethanone

InChI

InChI=1S/C7H14N2OS/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3

InChI Key

YRUKQBNTWXFUBV-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)N1CCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.